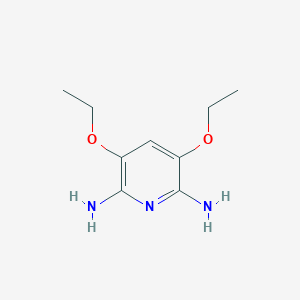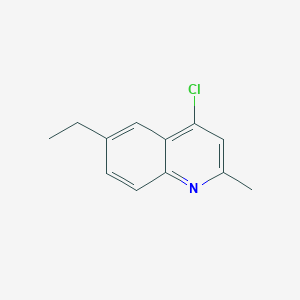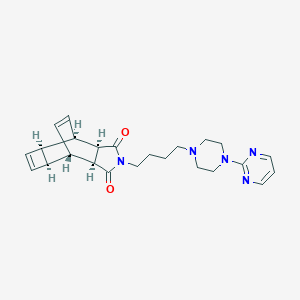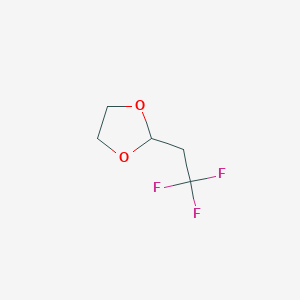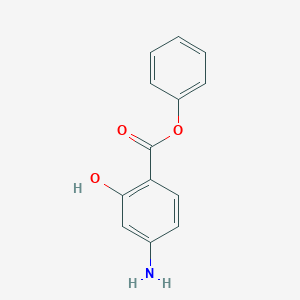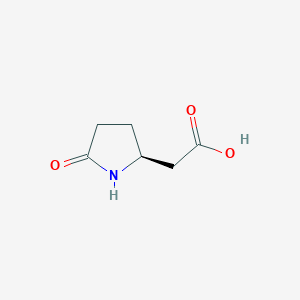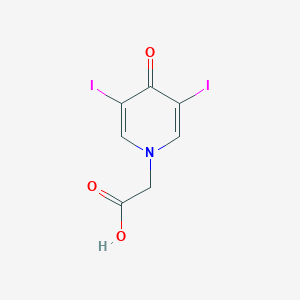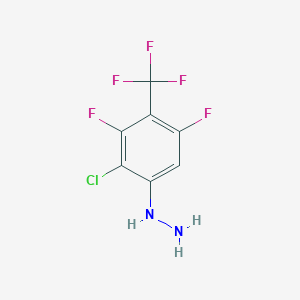
2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the reaction of perfluoroalkyl-substituted oxadiazoles with hydrazine, leading to the formation of Z-oximes of triazinones as major products. These reactions are facilitated by nucleophilic addition followed by ring opening and closure processes under mild conditions, yielding high yields of the desired products (Buscemi et al., 2005).
Molecular Structure Analysis
X-ray structural analysis has been used to determine the molecular structure of similar fluorinated compounds, revealing detailed insights into their crystal packing and molecular orientation. For instance, trifluoromethyl-substituted dielectrophile structures have been shown to exhibit specific configurations that influence their reactivity and interactions with other molecules (Flores et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving fluorinated phenyl hydrazines can lead to various heterocyclic compounds, including triazoles, benzothiazines, and pyrazoles, through processes such as cyclocondensation, condensation with diketones, and oxidative cyclization. These reactions are significant for synthesizing novel compounds with potential biological and agricultural applications (Thomas et al., 2003).
科学研究应用
Chemical Properties and Reactivity
Studies have shown that hydrazine derivatives exhibit significant chemical reactivity and stability, influenced by their molecular structure. For example, research into the vibration and interaction of pharmaceutically active hydrazine derivatives has demonstrated trends in chemical reactivity and stability. The effects of substituents like bromine and chlorine, compared to fluorine atoms, have been noted, providing insights into the molecular dynamics and stability of such compounds in biological systems (Mary et al., 2021).
Synthesis and Screening for Biological Activity
In the pursuit of novel compounds with potential biological applications, various synthetic pathways have been explored. For instance, the synthesis of bisaryl hydrazino-s-triazine derivatives and their screening for microbial activity against both gram-positive and gram-negative bacteria highlight the antimicrobial potential of these compounds (Chaudhari, Patel, & Hathi, 2007). Additionally, the unexpected reaction of certain hydrazine compounds leading to novel heterocyclic compounds underlines the diversity of chemical reactions these derivatives can undergo and their potential for generating new pharmacologically relevant molecules (Shagun et al., 2003).
Antimicrobial and Antitumour Activities
The exploration of hydrazine derivatives for their antimicrobial and antitumor activities is a significant aspect of current research. For instance, the microwave-assisted synthesis of halogenated anilin-yl-substituted thiazolidin-4-one derivatives and their screening for antimicrobial activities illustrate the potential use of these compounds in combating various microbial infections (Dinnimath et al., 2011). Moreover, the synthesis and evaluation of anticancer activity of new pyridazinone derivatives through molecular docking studies suggest that hydrazine derivatives could play a role in the development of new anticancer agents (Mehvish & Kumar, 2022).
安全和危害
未来方向
属性
IUPAC Name |
[2-chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5N2/c8-5-3(15-14)1-2(9)4(6(5)10)7(11,12)13/h1,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFFAYVDQOAIKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(F)(F)F)F)Cl)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560099 |
Source


|
| Record name | [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine | |
CAS RN |
121435-36-7 |
Source


|
| Record name | [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

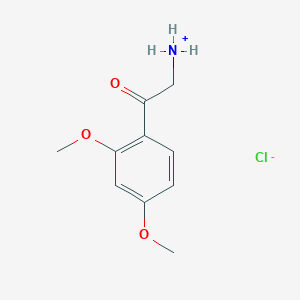
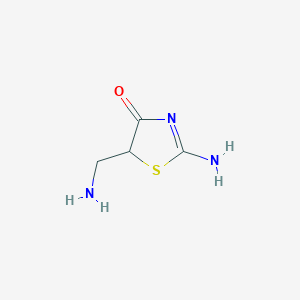

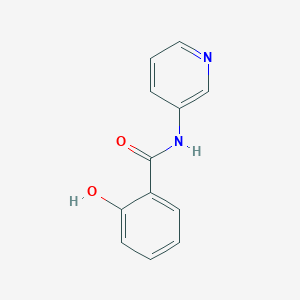
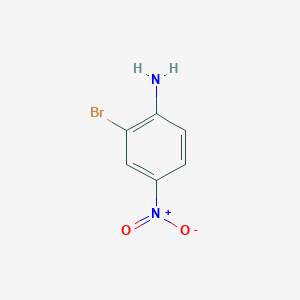
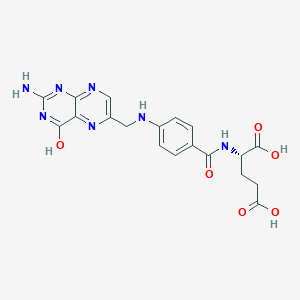
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
